N-(3-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-fluorophenyl)thiophene-2-sulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to a thiophene ring via a sulfonamide linkage
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to have a wide range of biological applications in medicine . They exhibit unique physiological activities, including antitumor, antidiabetic, antiviral, and anticancer effects .
Mode of Action
They do this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid pathway in bacteria, leading to a deficiency of this essential nutrient and inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)thiophene-2-sulfonamide typically involves the reaction of 3-fluoroaniline with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
3-fluoroaniline+thiophene-2-sulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a thiophene ring.
N-(3-fluorophenyl)-2-thiophenesulfonamide: Similar structure but with different substituents on the thiophene ring.
Uniqueness
N-(3-fluorophenyl)thiophene-2-sulfonamide is unique due to the combination of the fluorophenyl group and the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can translate to specific biological activities and material properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(3-fluorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNQUUTNFIYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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